p-nitro-Pifithrin-alpha

Overview

Description

p-nitro-Pifithrin-alpha is a chemical compound known for its ability to inhibit the tumor suppressor protein p53. This compound is a cell-permeable analog of pifithrin-alpha and is more potent in blocking p53-mediated transcriptional activation and apoptosis. It has shown significant potential in scientific research, particularly in the fields of cell biology, apoptosis, and metabolic diseases .

Mechanism of Action

Target of Action

p-Nitro-Pifithrin-alpha, also known as p-Nitropifithrin-alpha, primarily targets the p53 protein . The p53 protein is a crucial transcription factor that plays a significant role in cellular responses to stress, including DNA damage and oxidative stress .

Mode of Action

This compound acts as a cell-permeable p53 inhibitor . It blocks the p53-dependent transcriptional activation and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p53 signaling pathway . By inhibiting p53, this compound can block the transcriptional activation of p53 target genes, which are involved in cell cycle arrest, apoptosis, and DNA repair .

Pharmacokinetics

It is known that this compound iscell-permeable . It is also known to have a half-life of 6 hours when incubated in biological conditions .

Result of Action

The inhibition of p53 by this compound results in antiapoptotic effects . It has been shown to be more potent in these effects than Pifithrin-alpha . Additionally, it has been reported to show antiobesogenic and hepatoprotective effects in vivo .

Action Environment

This compound is sensitive to various environmental factors. It is unstable in polar solvents such as DMSO . It is also sensitive to light and air , and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended that this compound is stored as a solid form at -20°C (or below), with the exclusion of light and air .

Biochemical Analysis

Biochemical Properties

p-Nitro-Pifithrin-alpha is known to interact with the p53 protein, a crucial protein in many cellular processes . The compound acts as an inhibitor of p53, blocking its function and thereby influencing the biochemical reactions that p53 is involved in . The nature of this interaction is inhibitory, with this compound preventing the normal function of p53 .

Cellular Effects

The effects of this compound on cells are largely due to its inhibitory action on p53. By inhibiting p53, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to show antiobesogenic and hepatoprotective effects in vivo .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with p53. By binding to p53, this compound inhibits the function of this protein, leading to changes in gene expression and other cellular processes . This can include both enzyme inhibition and activation, depending on the specific cellular context .

Temporal Effects in Laboratory Settings

This compound has been reported to be unstable under a variety of conditions . It is unstable to light and air after extended periods of time, and is extremely unstable in polar solvents such as DMSO . Within 6 hours, a DMSO solution of this compound had been found to be completely converted into the tricyclic material .

Metabolic Pathways

As an inhibitor of p53, it is likely that it influences the metabolic pathways that this protein is involved in .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-nitro-Pifithrin-alpha involves the reaction of 1-(4-nitrophenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)-ethanone with hydrobromic acid to form the monohydrobromide salt. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s purity and efficacy. The compound is usually stored at -20°C to ensure stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: p-nitro-Pifithrin-alpha undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to its corresponding amine derivative.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitroso or amino derivatives.

Reduction: Formation of this compound amine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

p-nitro-Pifithrin-alpha has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Employed in studies involving cell cycle regulation, apoptosis, and gene expression.

Medicine: Investigated for its potential in cancer therapy by inhibiting p53-mediated apoptosis, thereby protecting healthy cells during chemotherapy.

Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery

Comparison with Similar Compounds

Pifithrin-alpha: The parent compound, less potent than p-nitro-Pifithrin-alpha.

Cyclic Pifithrin-alpha: A more stable form with a longer half-life.

Pifithrin-mu: Another analog with distinct properties and applications

Uniqueness: this compound is unique due to its higher potency in inhibiting p53-mediated processes compared to its analogs. It also has a longer half-life and provides additional neuroprotective effects, making it a valuable tool in both research and potential therapeutic applications .

Biological Activity

p-Nitro-Pifithrin-alpha (PFT-α) is a cell-permeable cyclic analog of pifithrin-α, recognized primarily for its role as an inhibitor of the tumor suppressor protein p53. The biological activity of PFT-α has been extensively studied in various contexts, particularly its effects on apoptosis, ischemic injury, and metabolic disorders. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of PFT-α.

PFT-α functions by inhibiting p53-mediated transcriptional activity, which plays a crucial role in regulating apoptosis and cellular stress responses. The compound selectively inhibits the expression of p53 target genes such as p21/WAF1, which is involved in cell cycle regulation and apoptosis.

Key Mechanisms:

- Inhibition of Apoptosis : PFT-α reduces myocyte apoptosis in models of myocardial ischemia-reperfusion (MI/R) injury by modulating the p53/Bax pathway, leading to improved cardiac function and decreased infarct size .

- Regulation of Fibrosis : While PFT-α exhibits protective effects in acute settings, it has been associated with increased fibrosis in chronic conditions due to enhanced extracellular matrix production and inflammatory responses .

- Metabolic Effects : In models of non-alcoholic fatty liver disease (NAFLD), PFT-α mitigates steatosis and liver injury by modulating p53-related pathways that influence lipid metabolism .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Myocardial Ischemia-Reperfusion Injury :

In a study involving aged male rats subjected to MI/R, pretreatment with PFT-α significantly decreased the infarct area compared to controls. The ratio of Bax to Bcl2 was also reduced, indicating a shift towards anti-apoptotic signaling . -

Renal Fibrosis :

Another investigation revealed that while acute treatment with PFT-α provided renal protection post-injury, chronic administration led to increased fibrosis due to enhanced fibronectin deposition and inflammatory cell infiltration . -

Liver Steatosis :

In a murine model, PFT-α administration resulted in decreased triglyceride accumulation and improved hepatic function by modulating key metabolic pathways associated with fatty acid metabolism .

Properties

IUPAC Name |

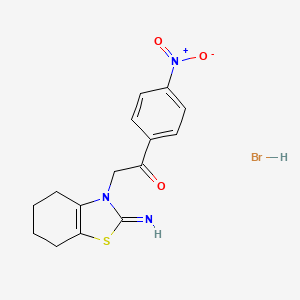

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-nitrophenyl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S.BrH/c16-15-17(12-3-1-2-4-14(12)22-15)9-13(19)10-5-7-11(8-6-10)18(20)21;/h5-8,16H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPCMOGORSWOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010184 | |

| Record name | p-nitro-Pifithrin-alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389850-21-9 | |

| Record name | p-nitro-Pifithrin-alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.